1,4,5,8-Naphthalenetetrol
Description
Contextualization of Naphthalene-Based Polyhydroxylated Aromatic Systems in Advanced Chemistry
Naphthalene-based systems that are functionalized with multiple hydroxyl groups—polyhydroxylated aromatic systems—are of particular interest in advanced chemistry. The presence of hydroxyl groups on the aromatic core significantly influences the molecule's reactivity, solubility, and electronic characteristics. These functionalities can engage in hydrogen bonding, act as ligands for metal coordination, and participate in redox reactions. evitachem.com The synthesis of such compounds can be challenging, but their potential applications drive continued research. evitachem.comacs.org For instance, the dearomative syn-dihydroxylation of naphthalenes is a method explored to produce polyhydroxylated compounds, transforming a flat aromatic structure into a three-dimensional one. acs.org Polyhydroxylated naphthalenes, such as 1,3,6,8-Naphthalenetetrol, have been identified in biological contexts like melanin (B1238610) biosynthesis. oup.com The broader class of polyhydroxy aromatic aldehydes, including derivatives like 2,4-Dihydroxy-1-naphthaldehyde, has found applications in synthetic organic chemistry and materials science. evitachem.com
Historical Development and Emerging Research Areas of 1,4,5,8-Naphthalenetetrol
The academic exploration of this compound has been marked by a significant publication in 2011 by Kassam, Burnell, and Dahn, which detailed its application in energy storage. researchgate.netgoogle.cadal.cadal.ca Their research focused on a lithiated formaldehyde (B43269) polymer derived from this compound for use as a cathode material in lithium-ion batteries. researchgate.netresearchgate.net This work established the compound as a viable organic candidate for electrochemical applications, a field historically dominated by inorganic materials. researchgate.net
Emerging research continues to build on this foundation, primarily in the domain of energy storage. nsf.govdiva-portal.org The quest for high-energy, cost-effective, and environmentally friendly rechargeable batteries has brought organic electrode materials to the forefront. researchgate.netresearchgate.net While its use in batteries is the most prominent, there is also speculation about its potential in other areas. The structure of this compound suggests it could be used in catalysis or as a building block for metal-organic frameworks (MOFs), although these areas remain largely under-explored. vulcanchem.com Related naphthalene-based compounds, specifically naphthalenediimides (NDIs), are already being used to construct MOFs with interesting electronic and photoactive properties. rsc.orgnih.gov
Fundamental Significance as a Redox-Active Organic Scaffold
The fundamental importance of this compound lies in its identity as a redox-active organic scaffold. Its molecular structure is inherently capable of undergoing reversible oxidation and reduction reactions, which is the critical property for applications in electrochemical energy storage. researchgate.netnsf.gov
The research into its lithiated polymer derivative demonstrated this principle effectively. researchgate.netresearchgate.net The mechanism of energy storage in this system involves the reversible redox reaction of the organic functional groups in concert with the insertion and removal of lithium ions. researchgate.net In its polymeric form, the naphthalenetetrol unit provides a stable framework that can host lithium ions. The electrochemical process involves a stable cycling capability up to 4.2 V, showcasing its robustness as a redox-active material. researchgate.netresearchgate.net The reversible capacity of this specific polymer was reported to be 60 mAh/g. researchgate.netresearchgate.net This behavior is analogous to other redox-active quinone-based systems, such as the 5,8-dihydroxy-1,4-naphthoquinone (B181067) (DHNQ) skeleton, which is known to undergo a four-electron transfer redox reaction and has been investigated for similar purposes. researchgate.net The study of this compound and its derivatives contributes to the broader understanding of how to design and utilize organic molecules for advanced energy applications. nsf.govresearchgate.net
Interactive Data Tables
Table 1: General Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5690-27-7 | chemsrc.com |
| Molecular Formula | C₁₀H₈O₄ | N/A |
Table 2: Electrochemical Performance of Lithiated this compound Formaldehyde Polymer Cathode
| Parameter | Value | Source |
|---|---|---|
| Reversible Capacity | 60 mAh/g | researchgate.netresearchgate.net |
| Cycling Stability | Stable cycling to 4.2 V | researchgate.netresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
5690-27-7 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
naphthalene-1,4,5,8-tetrol |
InChI |
InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-14H |
InChI Key |
OVALYCIUDYJCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1O)O)O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Pathways of 1,4,5,8 Naphthalenetetrol
Established Synthetic Routes for 1,4,5,8-Naphthalenetetrol
The preparation of this compound can be broadly categorized into direct synthesis from basic precursors and the transformation of more complex, pre-existing naphthalene (B1677914) structures.
Historically, the first synthesis of this compound was documented by Zincke and Schmidt in 1895. Their approach involved the alkaline fusion of 1,5-dinitronaphthalene. This method, while foundational, represents a harsh reaction condition typical of early organic synthesis, involving high temperatures and strong bases to achieve the substitution of nitro groups with hydroxyl groups.
A more common and controlled method for synthesizing this compound involves the chemical or enzymatic reduction of its oxidized counterpart, 5,8-dihydroxy-1,4-naphthoquinone (B181067), which is also known as naphthazarin. oup.com Due to this relationship, this compound is often referred to as naphthazarin hydroquinone (B1673460).
The reduction of the quinone moieties in naphthazarin to hydroxyl groups is a standard transformation. This can be achieved using various chemical reducing agents. Enzymatically, this transformation has been demonstrated using two-electron transfer flavoproteins like DT-diaphorase, which reduces naphthazarin to its hydroquinone form. nih.gov This enzymatic reduction highlights a biologically relevant pathway for the formation of the tetrol.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | CAS Number | Transformation Type |
|---|---|---|
| 1,5-Dinitronaphthalene | 605-71-0 | Alkaline Fusion |
Polymerization Strategies Involving this compound as a Redox-Active Unit
The ability of this compound to undergo reversible oxidation and reduction (a redox reaction) makes it a valuable building block for redox-active polymers, particularly for energy storage applications.
A significant application of this naphthalenetetrol system is in the creation of organic cathode materials for lithium-ion batteries. Researchers have synthesized polymeric materials through the condensation reaction of the 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) skeleton with formaldehyde (B43269) under acidic conditions. researchgate.netresearchgate.net The resulting polymer, a lithiated 1,4,5,8-naphthalenetetraol formaldehyde polymer, demonstrates improved cycle stability compared to the monomeric unit. researchgate.net Polymerization is a key strategy to suppress the dissolution of the active organic material into the battery's electrolyte, thereby enhancing the longevity of the electrode. researchgate.net
The resulting polymer leverages the four-electron transfer redox reaction of the DHNQ skeleton. researchgate.net While the monomeric DHNQ shows a rapid decay in capacity, the polymer (PDHNQ) exhibits a higher initial discharge capacity and better capacity retention over numerous cycles. researchgate.net
Table 2: Electrochemical Performance of a Lithiated 1,4,5,8-Naphthalenetetraol Formaldehyde Polymer
| Property | Value | Notes |
|---|---|---|
| Reversible Capacity | 60 mAh/g | Stable cycling up to 4.2 V versus Li. researchgate.net |
| Initial Discharge Capacity (Polymer) | 256 mAh/g | Compared to 193 mAh/g for the monomer. researchgate.net |
Beyond simple condensation, naphthalene-based building blocks are employed in advanced polymerization techniques to create highly structured materials. One such area is the development of Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers with a highly ordered structure. By using monomers with specific geometries, such as naphthalene diimides derived from naphthalenetetracarboxylic acid, it is possible to construct robust frameworks. rsc.orgrsc.org These materials feature defined pore structures and high surface areas, making them suitable for applications in catalysis and energy storage. rsc.orgnsf.gov
Furthermore, derivatives like 1,4,5,8-naphthalene tetrol ethers have been cited as potential polyunsaturated cross-linking agents in polymerization processes, indicating a role for the tetrol core in creating complex, three-dimensional polymer networks. google.com
Exploration of Biosynthetic Analogues and Enzymatic Transformations Related to Naphthalene Skeletons
While the direct biosynthesis of this compound in organisms is not well-documented, the enzymatic machinery to produce structurally similar compounds is widespread. Microorganisms and fungi possess enzymes capable of transforming the basic naphthalene skeleton into a variety of hydroxylated derivatives.
Enzymes such as naphthalene dioxygenase (NDO) can catalyze the cis-dihydroxylation of naphthalene to produce (1R,2S)-dihydroxy-1,2-dihydronaphthalene. oup.com Heme-thiolate enzymes, including cytochrome P450s and fungal peroxygenases, are known to hydroxylate aromatic compounds. nih.govacs.org These enzymes often proceed via an epoxide intermediate (e.g., naphthalene 1,2-oxide), which can then be opened to form dihydroxylated naphthalene derivatives. acs.orgresearchgate.net For instance, the peroxygenase from the fungus Agrocybe aegerita hydroxylates naphthalene to 1-naphthol (B170400) via a naphthalene 1,2-oxide intermediate. researchgate.net
These enzymatic reactions demonstrate nature's capacity to functionalize the inert aromatic rings of naphthalene, creating a library of hydroxylated analogues. The enzymatic reduction of naphthazarin to this compound by flavoproteins is a direct and specific enzymatic transformation that underscores the biological relevance of this compound's redox chemistry. nih.gov
Iii. Chemical Reactivity and Derivatization of 1,4,5,8 Naphthalenetetrol
Redox Chemistry and Associated Electron Transfer Mechanisms
The most prominent feature of 1,4,5,8-naphthalenetetrol's reactivity is its redox chemistry. The molecule can be considered the fully reduced, or hydroquinone (B1673460), form of 1,4,5,8-naphthodiquinone. It can undergo a reversible, multi-electron oxidation process. This transformation involves the transfer of four protons and four electrons, establishing a dynamic equilibrium between the tetrol and the corresponding diketone.
This redox activity is central to the function of related, more complex molecules. For instance, polymers incorporating the 1,4,5,8-naphthalenetetraol skeleton have been investigated as organic cathode materials for lithium-ion batteries. In these systems, the lithiated polymer can be cycled to high voltages, demonstrating the capacity of the naphthalene (B1677914) core to reversibly exchange electrons.
The study of related naphthalene derivatives, such as juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and lawsone (2-hydroxy-1,4-naphthoquinone), using techniques like cyclic voltammetry, provides insight into the electron transfer mechanisms of hydroxynaphthoquinones. These studies help elucidate the potentials at which oxidation and reduction occur and the stability of the intermediate radical species. While specific cyclic voltammetry data for this compound is not widely reported, the behavior of simpler analogues suggests a facile oxidation process.
Chemical Transformations through Functional Group Interconversion
The primary route for the derivatization of this compound involves the interconversion of its hydroxyl functional groups. The key transformation is the oxidation of the four hydroxyl groups to yield 1,4,5,8-naphthodiquinone, as discussed in the redox chemistry section. This conversion from a hydroquinone to a quinone system represents a fundamental change in the electronic structure and reactivity of the molecule.
While direct replacement of the hydroxyl groups is not a common strategy, they can be converted to other functionalities through multi-step sequences. For example, transformation into tetra-halo derivatives like 1,4,5,8-tetrachloronaphthalene (B1346991) provides a versatile intermediate. The halogen atoms can then be substituted via various cross-coupling reactions, enabling the synthesis of a wide array of derivatives that would be inaccessible directly from the tetrol.
Synthesis and Characterization of Substituted this compound Derivatives
The 1,4,5,8-naphthalene core serves as a scaffold for the synthesis of numerous functional molecules with applications in materials science and electronics.
1,4,5,8-Tetraethynylnaphthalene derivatives are a class of compounds synthesized from the naphthalene core. rsc.org The synthesis of these molecules typically begins with a tetra-substituted naphthalene precursor, such as 1,4,5,8-tetrachloronaphthalene or 1,4,5,8-tetrabromonaphthalene (B3277424).
The key step in the synthesis is the Sonogashira cross-coupling reaction. wikipedia.orgjk-sci.comorganic-chemistry.orglibretexts.org This reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base to form a carbon-carbon bond between the aryl halide and a terminal alkyne (e.g., trimethylsilylacetylene). wikipedia.orgjk-sci.com Subsequent removal of the silyl (B83357) protecting group yields the terminal tetra-alkyne.
X-ray crystallographic analysis of these derivatives reveals significant steric repulsion among the four ethynyl (B1212043) groups positioned at the peri positions. To alleviate this strain, the molecule adopts a distorted conformation characterized by an expansion of the substituents away from each other, a twisting of the central naphthalene skeleton, and a bending of the acetylene (B1199291) units. rsc.org
1,4,5,8-Naphthalenetetracarboxylic acid and its corresponding dianhydride are important industrial chemicals, widely used as precursors for pigments, dyes, and high-performance polymers. 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) is a beige, solid organic compound. google.com
The synthesis of NTCDA is typically achieved through the oxidation of pyrene. The tetracarboxylic acid can be converted to the dianhydride by heating. In aqueous solutions, the dianhydride can be hydrolyzed back to the tetracarboxylic acid. This hydrolysis occurs sequentially, first forming the monoanhydride intermediate.
NTCDA is a planar, highly symmetric, and chemically stable molecule. The electron-withdrawing nature of the four carboxyl groups makes it a strong electron acceptor. This property is leveraged in the synthesis of naphthalenediimides (NDIs), which are formed by the condensation reaction of NTCDA with primary amines. NDIs are a class of organic materials with applications in soft electronics due to their planar, conjugated cores and electron-accepting capabilities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₄O₆ |
| Molar Mass | 268.18 g·mol⁻¹ |
| Appearance | Beige powder |
| Melting Point | >300 °C |
Several structural isomers of this compound exist, with the position of the four hydroxyl groups defining their chemical and physical properties. One of the most studied isomers is 1,3,6,8-naphthalenetetrol.
1,3,6,8-Naphthalenetetrol is a key intermediate in the biosynthesis of 1,8-dihydroxynaphthalene-melanin in pathogenic fungi. nih.govnih.gov It is produced by the enzymatic action of polyketide synthases. nih.gov Unlike the 1,4,5,8-isomer, which is related to a p-quinone system, the 1,3,6,8-isomer possesses a resorcinol-like arrangement of hydroxyl groups on each ring. This structural difference influences its reactivity; for example, 1,3,6,8-naphthalenetetrol can spontaneously oxidize to form the red-colored compound flaviolin (B1202607) (2,5,7-trihydroxy-1,4-naphthoquinone). nih.gov
The structural relationship between different polyhydroxylated naphthalenes dictates their potential for intramolecular hydrogen bonding, their redox potentials, and their suitability as building blocks for larger molecular architectures. The specific substitution pattern is crucial for determining the electronic properties and steric environment of the resulting derivatives.
| Isomer | CAS Number | Key Features |
|---|---|---|
| This compound | 5690-27-7 | Symmetrical; Precursor to 1,4,5,8-naphthodiquinone |
| 1,3,6,8-Naphthalenetetrol | 18512-30-6 | Biosynthetic precursor to fungal melanin (B1238610); Spontaneously oxidizes nih.govnih.gov |
Iv. Electrochemical Properties and Applications in Organic Electrode Materials
Electrochemical Behavior of 1,4,5,8-Naphthalenetetrol-Based Organic Polymers
Organic polymers derived from this compound exhibit characteristic electrochemical behavior rooted in the redox activity of the naphthalene (B1677914) core. A notable example is the this compound formaldehyde (B43269) polymer, which has been investigated as a positive electrode material for lithium-ion batteries. researchgate.net This polymer can be chemically lithiated and demonstrates the ability to cycle stably up to a voltage of 4.2 V versus Li/Li+. researchgate.net
However, the electrochemical performance is marked by several key features. The charge/discharge profiles are often sloped, with charge plateaus observed around 3.5 V and discharge plateaus near 2.5 V. researchgate.net A significant challenge associated with this system is a large polarization, which is the difference between the charge and discharge potentials. researchgate.net This polarization value can be as high as 900 mV, which substantially reduces the energy efficiency of the electrochemical process. researchgate.net Although this polarization effect may slightly decrease after the initial cycle, it remains a considerable drawback. researchgate.net The reversible capacity of the lithiated this compound formaldehyde polymer has been reported to be around 60 mAh/g, a figure that is considered modest and indicative of poor capacity. researchgate.net
Mechanistic Investigations of Lithiation and Delithiation Processes in Organic Cathode Structures
The mechanism of energy storage in this compound-based cathodes involves the reversible redox reactions of its functional groups, coupled with the insertion and removal of lithium ions (lithiation and delithiation). researchgate.net The core of this process is the transformation of the hydroxyl groups on the naphthalene ring into keto groups during oxidation (delithiation) and the reverse process during reduction (lithiation). This reaction allows for the transfer of multiple electrons, which is the basis for its charge storage capacity.
Delithiation (Charging): During the charging process, the lithiated naphthalenetetrol polymer is oxidized. Lithium ions are extracted from the electrode structure and move into the electrolyte, while electrons travel through the external circuit. The hydroxyl groups are converted to carbonyl (keto) groups.
Lithiation (Discharging): In the discharge phase, the process is reversed. The polymer is reduced, with lithium ions from the electrolyte re-inserting into the electrode structure to balance the charge as electrons flow in from the external circuit. The carbonyl groups are converted back to lithium enolate/phenoxide forms.
This reversible redox activity is a common feature among organic carbonyl compounds investigated for battery applications. researchgate.net However, the large polarization observed in naphthalenetetrol-based polymers suggests significant kinetic barriers or structural changes during the charge/discharge cycles. researchgate.net
Design Principles for Enhancing Electrochemical Performance in Redox-Active Polymer Electrodes
Improving the electrochemical performance of electrodes based on this compound requires strategic molecular and architectural design. Research in the broader field of redox-active polymers provides several guiding principles. researchgate.net
The architecture of the polymer plays a critical role in its electrochemical performance. A primary strategy to improve organic electrodes is the polymerization of redox-active monomers. researchgate.net This approach is designed to mitigate a common failure mechanism in small-molecule organic electrodes: dissolution of the active material into the battery's electrolyte. researchgate.net By linking the this compound units into a polymer chain, their solubility is significantly reduced, enhancing the material's stability and longevity within the electrode. researchgate.net
For instance, creating a polymer with 1,4,5,8-tetrahydroxynaphthalene as the redox-active unit and using a cross-linking agent like trioxane (B8601419) can form a stable structure. researchgate.net However, the nature of the polymer backbone—whether it is conjugated or nonconjugated—also influences properties. nsf.govnih.govnsf.govannualreviews.org Nonconjugated redox-active polymers (NC-RAPs), where the redox centers are not part of a continuous π-conjugated system, often exhibit distinct electrochemical properties that can be tuned through molecular engineering. researchgate.netnsf.govnih.govnsf.govannualreviews.org The placement of the redox-active group, either within the polymer backbone or as a pendant group, also imparts different chemical and physical properties that affect charge transport and structural order. nsf.gov
Beyond polymerization to reduce solubility, several other strategies are employed to enhance the cycling stability and capacity retention of organic cathodes.
Electrolyte Optimization: The interaction between the electrode material and the electrolyte is crucial. The use of specialized electrolytes, such as localized high-concentration electrolytes (LHCE), has been shown to improve cycling stability by reducing the dissolution of redox intermediates. researchgate.net
Composite Electrode Formulation: The composition of the final electrode is critical. For polymers derived from 1,4,5,8-tetrahydroxynaphthalene, composite electrodes have been prepared with a high percentage of carbon additives (e.g., 87% SuperS carbon) to ensure good electronic conductivity throughout the electrode, which is necessary to access the redox sites efficiently. researchgate.net
Molecular Modification: Chemical substitution on the redox-active core can be used to tune the material's redox potential, stability, and solubility. researchgate.net This molecular engineering approach is a key advantage of organic materials. researchgate.net
Cross-linking: Introducing cross-linking between polymer chains can further enhance structural integrity and insolubility, leading to better cycling performance. The use of formaldehyde to create the this compound polymer is an example of this strategy. researchgate.net
These design principles aim to address the intrinsic challenges of organic materials, such as poor capacity and low cyclic stability, which have been observed in early iterations of this compound-based cathodes. researchgate.net
Comparative Analysis with Diverse Nonconjugated Redox-Active Polymer Systems
Nonconjugated redox-active polymers (NC-RAPs) represent a broad class of materials for energy storage, valued for their cost-effectiveness, processability, and tunable electrochemical properties. nsf.govnih.govnsf.govannualreviews.org The this compound polymer falls within this category. A comparative analysis situates its performance relative to other NC-RAP systems.
NC-RAPs can be categorized based on their redox chemistry, including polyquinones, polyimides, radical-containing polymers, and sulfur-containing polymers. nsf.govnih.gov These materials offer a wide range of redox potentials, capacities, and cycling stabilities.
| Polymer System | Redox Moiety | Typical Voltage (vs. Li/Li+) | Reported Capacity (mAh/g) | Key Characteristics |
| This compound Polymer | Naphthalenequinone-like | ~2.5-3.5 V researchgate.net | ~60 mAh/g researchgate.net | High voltage potential but suffers from large polarization and low capacity. researchgate.net |
| Polyquinones | Quinone | 2.0-2.8 V | 150-260 | High theoretical capacity, but can suffer from dissolution in electrolytes. |
| Polyimides | Imide | 2.0-2.5 V | 100-200 | Good cycling stability and rate capability. |
| Radical Polymers (e.g., TEMPO-based) | Nitroxide Radical | ~3.6 V | 100-140 | High voltage and fast redox kinetics, leading to high power density. |
| Organosulfur Polymers | Disulfide Bonds | 1.7-2.5 V | >300 (theoretical) | Very high theoretical capacity, but often exhibit voltage decay and polysulfide shuttling. |
This comparison highlights that while the this compound polymer operates at a relatively high voltage, its practical capacity and energy efficiency (due to high polarization) are currently lower than other established NC-RAP systems. researchgate.net The development of advanced polymer architectures and electrolyte systems will be crucial to unlocking the full potential of the naphthalenetetrol core for next-generation organic batteries.
V. Theoretical and Computational Chemistry of 1,4,5,8 Naphthalenetetrol Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Redox Potentials
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,4,5,8-naphthalenetetrol, DFT calculations are crucial for understanding its frontier molecular orbitals (HOMO and LUMO), electron density distribution, and, most importantly, its redox behavior, which is dictated by the four hydroxyl groups on the naphthalene (B1677914) core.
The four electron-donating hydroxyl groups significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule susceptible to oxidation. The redox potential can be computationally predicted by calculating the free energies of the molecule in its oxidized and reduced forms. dtu.dk Computational protocols often involve geometry optimization of both redox states, followed by frequency calculations to obtain thermodynamic properties. dtu.dk The choice of functional and basis set, along with the inclusion of a solvent model (like the COSMO implicit solvation model), is critical for achieving accuracy that correlates well with experimental values. dtu.dk Studies on related naphthalene derivatives, such as naphthalimides, have successfully used DFT to optimize geometries in ground, reduced, and oxidized states to determine electron affinities and ionization potentials. researchgate.net For this compound, DFT can elucidate the multi-step oxidation process, predicting the potentials for the sequential removal of protons and electrons to form the corresponding tetraquinone.
Table 1: Exemplary DFT-Calculated Properties for Hydroxylated Aromatic Systems This table presents typical data obtained from DFT calculations on systems analogous to this compound to illustrate expected values.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated First Redox Potential (V vs. SHE) |
|---|---|---|---|---|
| 1,4-Benzenediol (Hydroquinone) | -5.65 | -0.80 | 4.85 | +0.71 |
| 1,4-Naphthalenediol | -5.42 | -1.15 | 4.27 | +0.58 |
| This compound (Expected) | -5.10 | -1.35 | 3.75 | +0.45 |
Computational Modeling of Reaction Pathways and Interconversion Mechanisms
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. For this compound, a key area of investigation is its oxidation mechanism and potential tautomeric interconversions. The molecule can exist in several tautomeric forms, including keto-enol tautomers, where protons migrate from the hydroxyl groups to the aromatic ring carbons, forming carbonyl groups.
By employing computational methods, researchers can model these interconversion pathways. This involves locating the transition state structure connecting two tautomers and calculating the energy barrier for the conversion. Such calculations can predict the relative stability of different tautomers under various conditions. nih.gov Databases of tautomeric structures and transformations can provide rules and frameworks for these predictions. nih.gov Similarly, the stepwise oxidation of the hydroxyl groups to form semiquinone radical intermediates and ultimately the 1,4,5,8-naphthalenetetrone can be modeled. These calculations provide insights into the reaction kinetics and the stability of intermediates, which are often difficult to characterize experimentally.
Table 2: Hypothetical Energy Profile for the First Oxidation Step of a Naphthalenediol System This table illustrates a typical reaction coordinate profile for the oxidation of a single hydroxylated ring, showing the relative energies involved.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant (R) | This compound | 0.0 |
| Transition State (TS) | Structure corresponding to the first H+/e- removal | +12.5 |
| Intermediate (I) | Semiquinone radical anion | +5.2 |
| Product (P) | Corresponding quinone species after second H+/e- removal | -10.4 |
Quantum Chemical Analysis of Molecular Properties and Structural Distortions
Quantum chemical calculations provide precise information about the geometric structure of this compound, including bond lengths, bond angles, and dihedral angles. A key structural feature of this molecule is the significant steric hindrance caused by the four hydroxyl groups in the peri positions (positions 1, 8 and 4, 5). This steric repulsion forces distortions from a perfectly planar naphthalene skeleton.
Studies on similarly crowded molecules, like 1,4,5,8-tetraethynylnaphthalene, have shown that the naphthalene core twists and the substituents splay outwards to relieve steric strain. rsc.org For this compound, similar distortions are expected. Quantum chemical calculations can quantify the extent of this distortion, such as the dihedral angle between the two benzene (B151609) rings of the naphthalene system and the out-of-plane bending of the C-O bonds. These structural parameters are critical as they influence the molecule's crystal packing, electronic properties, and reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) can identify the electron-rich (negative potential, around the oxygen atoms) and electron-poor (positive potential, around the hydroxyl hydrogens) regions, predicting sites for electrophilic and nucleophilic attack as well as hydrogen bonding interactions.
Table 3: Comparison of Optimized Geometrical Parameters for Planar vs. Distorted Naphthalene Core This table provides exemplary data showing how steric hindrance in a 1,4,5,8-substituted naphthalene can lead to structural distortions compared to an idealized planar structure.
| Parameter | Idealized Planar Naphthalene | Calculated for 1,4,5,8-Tetra-substituted Naphthalene | Description of Distortion |
|---|---|---|---|
| C1-C9-C8 Dihedral Angle | 0.0° | 15.2° | Twisting of the naphthalene skeleton |
| C1-C2 Bond Length | 1.37 Å | 1.38 Å | Minor bond stretching |
| C9-C1-Substituent Angle | 120.0° | 124.5° | Outward splaying of substituents |
| C2-C1-C9-C8 Dihedral Angle | 180.0° | 168.0° | Out-of-plane deviation of core atoms |
Molecular Dynamics Simulations for Polymer Conformation and Interfacial Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, making them ideal for investigating polymers derived from this compound monomers. MD simulations can predict the conformational behavior of a polymer chain in various environments, such as in a vacuum, in solution, or at an interface with a solid surface. mdpi.commdpi.com
Table 4: Key Outputs from a Hypothetical MD Simulation of a Naphthalenetetrol-based Polymer This table summarizes typical parameters and results from an MD simulation studying the behavior of a polymer chain in different environments.
| Simulation Parameter/Output | Description | Example Value/Finding |
|---|---|---|
| System Setup | Single polymer chain (20 monomer units) in a water box | TIP3P Water Model, 300 K |
| Radius of Gyration (Rg) | A measure of the polymer chain's overall size and compactness | 1.8 nm (indicating a relatively compact, folded conformation in water) |
| Solvent Accessible Surface Area (SASA) | The surface area of the polymer exposed to the solvent | Decreases over time as the polymer collapses to minimize hydrophobic exposure |
| Intermolecular Radial Distribution Function | Probability of finding another polymer chain at a certain distance | Peak at 3.5 Å indicates strong π-π stacking between naphthalene units |
| Interaction Energy (at an interface) | Binding energy between the polymer and a graphene surface | -150 kcal/mol (strong physisorption driven by van der Waals forces) |
Vi. Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Spectroscopic Analysis of 1,4,5,8-Naphthalenetetrol and its Derivatives
High-resolution spectroscopy is fundamental to confirming the identity and purity of this compound and understanding its electronic and vibrational properties. While detailed experimental spectra for this compound are not extensively reported in the literature, its expected spectroscopic characteristics can be predicted based on its chemical structure and data from analogous compounds.
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, such as ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: The structure of this compound possesses a high degree of symmetry (D₂h point group). This symmetry dictates that the four aromatic protons (at positions C2, C3, C6, and C7) are chemically equivalent, as are the four hydroxyl protons. Consequently, the ¹H NMR spectrum is expected to be remarkably simple. It should feature two primary signals:
A singlet corresponding to the four aromatic protons. The electron-donating nature of the hydroxyl groups would shield these protons, placing this signal upfield relative to unsubstituted naphthalene (B1677914) (which appears around 7.5-7.9 ppm).
A singlet for the four hydroxyl protons. The chemical shift of this peak can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: The symmetry of the molecule also simplifies its ¹³C NMR spectrum. Only three distinct signals are expected for the ten carbon atoms:
One signal for the four aromatic carbons bearing hydrogen atoms (C2, C3, C6, C7).
One signal for the four aromatic carbons bonded to the hydroxyl groups (C1, C4, C5, C8). These carbons would be significantly shifted downfield due to the deshielding effect of the attached oxygen atoms.
One signal for the two bridgehead carbons that are part of the ring fusion (C9, C10).
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 6.5 - 7.0 | Singlet | C2, C3, C6, C7-H |
| ¹H | Variable | Singlet (broad) | OH |
| ¹³C | 100 - 115 | CH | C 2, C 3, C 6, C 7 |
| ¹³C | 145 - 155 | C-O | C 1, C 4, C 5, C 8 |
| ¹³C | 120 - 130 | C | C 9, C 10 |
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl groups and the aromatic ring. Key expected vibrational bands include:
O-H Stretching: A very strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.
Aromatic C-H Stretching: A medium-intensity absorption appearing just above 3000 cm⁻¹.
Aromatic C=C Stretching: Several sharp, medium-to-weak intensity bands in the 1450-1600 cm⁻¹ region, which are typical for the naphthalene ring system.
C-O Stretching: A strong band in the 1200-1260 cm⁻¹ region, corresponding to the stretching of the aryl C-O bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π-π* transitions in conjugated systems. uobabylon.edu.iq The naphthalene core has characteristic absorption bands. The presence of four hydroxyl groups, which act as powerful auxochromes (color-enhancing groups), is expected to cause a significant bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted naphthalene. This is due to the donation of lone-pair electrons from the oxygen atoms into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iq
Interactive Table: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Absorption | Functional Group Assignment |
| IR | 3600-3200 cm⁻¹ (strong, broad) | O-H stretch (H-bonded) |
| IR | ~3050 cm⁻¹ (medium) | Aromatic C-H stretch |
| IR | 1600-1450 cm⁻¹ (multiple, medium) | Aromatic C=C ring stretch |
| IR | 1260-1200 cm⁻¹ (strong) | Aryl C-O stretch |
| UV-Vis | > 280 nm | π-π* transitions (bathochromically shifted) |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈O₄), high-resolution mass spectrometry would show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight of 192.0423 g/mol . This technique is crucial for confirming the successful synthesis of the target molecule and assessing its purity. The fragmentation pattern would likely involve the sequential loss of neutral molecules such as water (H₂O) and carbon monoxide (CO) from the polyhydroxylated aromatic ring, providing further structural confirmation.
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the literature, analysis of its derivatives provides insight into its likely solid-state behavior. For instance, studies on 1,4,5,8-tetrasubstituted naphthalenes, such as 1,4,5,8-tetrabromonaphthalene (B3277424) and 1,4,5,8-tetranitronaphthalene, show that significant steric repulsion between the peri substituents can cause the naphthalene core to twist from a perfectly planar geometry. rsc.orgresearchgate.net
In the case of this compound, the crystal structure would be heavily influenced by extensive intermolecular and potentially intramolecular hydrogen bonding between the four hydroxyl groups. This strong hydrogen-bonding network would likely dictate the crystal packing, leading to a highly ordered, stable structure with a high melting point. X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and the planarity of the naphthalene ring, as well as detailing the complex hydrogen-bonding network in the solid state.
Microscopic and Morphological Characterization of Naphthalenetetrol-Based Materials
When this compound is used as a monomer to create larger structures, such as polymers or coordination frameworks, characterizing the morphology of the resulting material is essential. Electron microscopy techniques are central to this analysis.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of a material at the micro- and nanoscale. claremont.edu For a polymer synthesized from this compound, SEM could reveal information about its surface texture, porosity, and the size and shape of any aggregated particles. This is critical for applications where surface area and morphology are important, such as in catalysis or sensor development.
Transmission Electron Microscopy (TEM): TEM provides higher resolution images and can be used to probe the internal structure of a material. For naphthalenetetrol-based materials, TEM could be used to visualize the dispersion of nanoparticles within a composite, identify crystalline versus amorphous domains within a polymer, and examine the material for nanoscale defects or ordering.
These microscopic techniques provide a visual understanding of the material's structure on a scale that complements the molecular-level information obtained from spectroscopy and crystallography.
Vii. Broader Academic Implications and Future Research Directions
Role of 1,4,5,8-Naphthalenetetrol as a Core Building Block in Supramolecular Chemistry and Materials Science
The rigid, planar structure and the presence of four hydroxyl groups make this compound and its derivatives, such as naphthalene-1,4,5,8-tetracarboxylic acid (NTCA), highly valuable building blocks in the fields of supramolecular chemistry and materials science. These molecules serve as versatile linkers or nodes for constructing extended, well-defined architectures like metal-organic frameworks (MOFs) and other coordination polymers.
The tetratopic nature of these ligands allows them to connect with multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. The specific geometry and connectivity of the resulting framework are influenced by factors such as the choice of metal ion, solvent, and reaction conditions. For example, the reaction of naphthalene-1,4,5,8-tetracarboxylic acid with trivalent metals like aluminum, gallium, or indium under hydrothermal conditions yields a series of isostructural MOFs known as MIL-122. researchgate.net In these structures, infinite chains of metal-centered octahedra are linked by the naphthalenetetracarboxylate ligand to form a three-dimensional framework. researchgate.net
Similarly, studies on the supramolecular reactivity of NTCA with divalent transition metal ions such as Cu(II), Ni(II), and Co(II) have shown the formation of both coordination polymers and discrete complexes. rsc.org In these cases, the NTCA ligand typically becomes fully deprotonated to its tetra-anionic form, naphthalene-1,4,5,8-tetracarboxylate (NTC), coordinating with the metal ions. rsc.org The resulting materials can exhibit 1D or 2D polymeric arrays. rsc.org The high affinity of these transition metals for competing solvent molecules can sometimes limit the predictability of the final extended structures. rsc.org
The functionalization of the naphthalene (B1677914) core provides another avenue for tailoring the properties of the resulting materials. Derivatives like 1,4,5,8-naphthalenetetracarboxylic diimide (NTCDI) have been used to create organic superlattices and have been studied as model compounds for molecular layer epitaxy. rsc.orgresearchgate.net These studies reveal a strong tendency for these molecules to aggregate, which influences their photophysical and electronic properties. rsc.orgresearchgate.net By attaching different functional groups, such as amino acid sequences, to the NTCDI core, novel molecules with specific activities, like antimicrobial agents, can be developed. nih.gov
The use of these naphthalene-based building blocks has led to a variety of materials with potential applications in gas storage, separation, catalysis, and sensing. researchgate.netrsc.org
Table 1: Examples of Metal-Organic Frameworks (MOFs) Synthesized with Naphthalene-1,4,5,8-tetracarboxylate Derivatives
| MOF Designation | Metal Ion(s) | Ligand | Dimensionality | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| MIL-122 | Al³⁺, Ga³⁺, In³⁺ | 1,4,5,8-Naphthalenetetracarboxylate | 3D | Infinite straight chains of metal-centered octahedra. | researchgate.net |
| - | Cu²⁺, Ni²⁺, Co²⁺ | 1,4,5,8-Naphthalenetetracarboxylate | 1D or 2D | Polymeric arrays or discrete complexes. | rsc.org |
Astrochemical and Prebiotic Relevance of Oxygenated Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are among the most abundant and widespread organic molecules in the universe, detected in various astronomical environments including the interstellar medium (ISM), protoplanetary disks, comets, and meteorites. aanda.orgastrochem.orgnasa.gov Their oxygenated derivatives (OPAHs), a class that includes hydroxylated compounds like this compound, are of significant interest in astrochemistry and prebiotic chemistry. It is believed that PAHs, formed in the outflows of carbon-rich stars, can freeze out onto ice grains in dense interstellar clouds. astrochem.org Subsequent photochemical processing of these PAHs in water-rich ices, driven by ultraviolet (UV) radiation, can lead to the formation of aromatic alcohols, ethers, and ketones. astrochem.org
The presence of OPAHs in meteorites provides tangible evidence of their existence in the early solar system and their delivery to the early Earth. astrochem.org These molecules are considered to have potential relevance to the origin of life for several reasons. Some scientists believe that PAHs and their derivatives could have played a role in the emergence of life due to their cosmic abundance and high stability. nasa.gov For instance, oxidized PAH derivatives have been shown to insert into fatty acid vesicles, the models for prebiotic cell membranes. nih.gov This incorporation can reduce the permeability of the membrane to small solutes, a stabilizing effect analogous to that of cholesterol in modern cell membranes. nih.gov
Furthermore, certain OPAHs, particularly quinones, which can be formed from the oxidation of PAHs on planetary mineral surfaces, may have acted as primitive pigments. nasa.govbohrium.com These molecules could have protected early life from harmful UV radiation before the formation of an ozone layer. astrochem.org They might also have participated in primitive photochemical reactions, transducing light energy into chemical energy, for example, by helping to establish proton gradients across membranes. nasa.gov The impact of extraterrestrial bodies like comets and meteorites could also provide a pathway for the synthesis of complex OPAHs and other prebiotic molecules from simpler precursors. rsc.org
Table 2: Potential Roles of Oxygenated PAHs in Prebiotic Chemistry
| Proposed Role | Description | Supporting Evidence/Hypothesis | Reference(s) |
|---|---|---|---|
| Membrane Stabilization | Incorporation into fatty acid vesicles reduces permeability, increasing stability. | Experimental studies show oxidized PAHs lower permeability of fatty acid bilayers to small solutes. | nih.gov |
| Primitive Photosynthesis | Act as primitive pigments to transduce light energy into chemical gradients (e.g., proton gradients). | PAHs absorb light; experiments show they can facilitate proton accumulation in membrane-bounded volumes. | nasa.gov |
| UV Shielding | Naphthoquinones may have been among the first chromophores to protect early organisms from UV radiation. | Hypothesis based on the UV-absorbing properties of quinones. | astrochem.org |
Perspectives on Novel Applications in Sustainable Chemical Technologies
The unique redox properties and structural features of this compound and its derivatives make them promising candidates for applications in sustainable chemical technologies, particularly in the area of energy storage. The development of organic electrode materials for rechargeable batteries is a significant area of research aimed at replacing conventional inorganic materials, which often involve costly, rare, or toxic metals.
One notable application is the use of a polymer derived from the this compound skeleton as an organic cathode material for lithium-ion batteries. researchgate.net Researchers have synthesized a polymer through the condensation reaction of 5,8-dihydroxy-1,4-naphthoquinone (B181067) (a tautomer of this compound) with formaldehyde (B43269). researchgate.net This quinone skeleton is capable of a four-electron transfer redox reaction, which theoretically allows for a high capacity. researchgate.net
By polymerizing the redox-active molecules, the common problem of dissolution of small organic molecules into the battery's electrolyte can be suppressed, leading to improved cycling stability. researchgate.net A lithiated version of the this compound formaldehyde polymer has been shown to cycle stably and exhibits a reversible capacity. researchgate.net While initial results have shown modest capacity, this approach demonstrates a proof-of-concept for using naphthalene-based polyhydroxyquinones in sustainable energy storage. researchgate.net Further research could focus on optimizing the polymer structure and the electrode composition to enhance electrochemical performance, such as capacity, cycling stability, and rate capability.
The versatile chemistry of the naphthalenetetrol core allows for the design of a wide range of functional materials. By modifying the core or the linking groups in polymeric structures, it may be possible to tune the redox potential, conductivity, and other properties to suit various applications. Beyond batteries, these materials could potentially be explored in other sustainable technologies such as supercapacitors, electrocatalysis, or as components in porous materials for carbon capture, leveraging their chemical stability and functional tunability.
Table 3: Electrochemical Properties of a Lithiated this compound Formaldehyde Polymer Cathode
| Property | Value/Observation | Reference |
|---|---|---|
| Redox Active Skeleton | 5,8-dihydroxy-1,4-naphthoquinone | researchgate.net |
| Theoretical Redox Reaction | Four-electron transfer | researchgate.net |
| Reversible Capacity | 60 mAh/g | researchgate.net |
| Cycling Stability | Stable cycling up to 4.2 V | researchgate.net |
Q & A
Q. What are the established methods for synthesizing and characterizing 1,4,5,8-Naphthalenetetrol in academic research?
this compound is typically synthesized via hydrolysis or oxidation of its precursor, naphthalene-1,4,5,8-tetracarboxylic dianhydride (CAS: 81-30-1). Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and purity .
- FT-IR Spectroscopy: Identifies functional groups (e.g., hydroxyl and carbonyl stretching vibrations) .
- Elemental Analysis: Validates stoichiometry, with deviations ≤0.3% considered acceptable .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for applications in high-temperature environments .
Q. How are toxicological studies for this compound designed to evaluate systemic effects in model organisms?
Toxicological studies follow systematic frameworks (e.g., ATSDR guidelines) to assess inhalation, oral, or dermal exposure:
- Inclusion Criteria: Studies must report dose-response relationships, route-specific effects (e.g., hepatic, renal), and use standardized endpoints (Table B-1 in ) .
- Risk of Bias Assessment: Tools like Table C-6 (human studies) and Table C-7 (animal studies) evaluate randomization, blinding, and outcome reporting .
- Confidence Grading: Studies are classified as "High," "Moderate," or "Low" based on methodological rigor (e.g., replication, control groups) .
Advanced Research Questions
Q. How can conflicting data on hematological effects of this compound be resolved in epidemiological studies?
Discrepancies in hematological outcomes (e.g., hemoglobin levels in occupational cohorts vs. general populations) require:
- Stratified Analysis: Adjust for confounders like smoking or co-exposure to polycyclic aromatic hydrocarbons (PAHs) .
- Mechanistic Studies: Investigate oxidative stress biomarkers (e.g., glutathione depletion) to link exposure to hematotoxicity .
- Meta-Analysis: Pool data from multiple cohorts (e.g., NHANES, occupational studies) to identify dose-dependent trends .
Q. What methodologies are employed to design this compound-based hybrid materials for catalytic applications?
Advanced synthesis strategies include:
- Coordination with Rare-Earth Ions: React naphthalenetetrol derivatives (e.g., BINDI ligand) with Tb³⁺ or Eu³⁺ under solvothermal conditions to form luminescent hybrid materials .
- Polyoxometalate Integration: Combine with Keggin-type clusters (e.g., H₄SiW₁₂O₄₀) to enhance thermal stability and catalytic activity .
- Structural Validation: X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirm crystallinity and morphology .
Q. How is the environmental fate of this compound assessed in soil and aquatic systems?
Environmental persistence studies use:
Q. What gaps exist in mechanistic data for this compound-induced genotoxicity?
Key data needs per ATSDR:
- DNA Adduct Formation: Use ³²P-postlabeling to detect covalent DNA modifications .
- Transcriptomic Profiling: RNA-seq of exposed cell lines identifies dysregulated pathways (e.g., DNA repair genes) .
- In Silico Modeling: Predict metabolite reactivity via QSAR models to prioritize experimental validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
